Cas no 932-32-1 (2-Chloro-N-methylaniline)

2-Chloro-N-methylaniline is a chlorinated aromatic amine with the molecular formula C₇H₈ClN. It is commonly used as an intermediate in organic synthesis, particularly in the production of dyes, pharmaceuticals, and agrochemicals. The compound features a chloro substituent at the 2-position and a methylamino group, which contribute to its reactivity in electrophilic substitution and coupling reactions. Its well-defined structure ensures consistent performance in synthetic applications. The product is typically supplied as a high-purity liquid or solid, with stability under recommended storage conditions. Proper handling is advised due to potential toxicity and irritant properties. Its versatility makes it a valuable building block in fine chemical manufacturing.
2-Chloro-N-methylaniline structure
2-Chloro-N-methylaniline structure
Product Name:2-Chloro-N-methylaniline
CAS No:932-32-1
MF:C7H8ClN
MW:141.598120689392
MDL:MFCD00045170
CID:40309
PubChem ID:136736
Update Time:2025-11-02

2-Chloro-N-methylaniline Chemical and Physical Properties

Names and Identifiers

    • N-Methyl-2-chloroaniline
    • 2-CHLORO-N-METHYLANILINE
    • o-Chloro-N-methylaniline
    • (2-chlorophenyl)methylamine
    • 2-(Methylamino)chlorobenzene
    • 2-chloranyl-N-methyl-aniline
    • 2-chloro-N-methyl-aniline
    • 2-chloro-N-methylbenzenamine
    • 2-Cl-N-Me-aniline
    • Benzenamine,2-chloro-N-methyl
    • n1-methyl-2-chloroaniline
    • 2-Chloro-N-methylbenzylamine
    • Benzenamine, 2-chloro-N-methyl-
    • WGNNILPYHCKCFF-UHFFFAOYSA-N
    • o-Chlormonomethylanilin
    • 2-chlor-n-methylaniline
    • 2-chloro-N-methyl aniline
    • 2-chloro-n-methyl-benzenamine
    • (2-chloro-phenyl)-methyl-amine
    • STL183346
    • SBB086
    • 2-Chloro-N-methylbenzenamine (ACI)
    • Aniline, o-chloro-N-methyl- (8CI)
    • Methyl 2-chlorophenyl amine
    • N-(2-Chlorophenyl)methylamine
    • N-Methyl-o-chloroaniline
    • 2-Chloro-N-methylaniline, 97%
    • DS-8047
    • CS-0095956
    • EN300-1254105
    • MFCD00045170
    • DB-057383
    • DTXSID50239323
    • SCHEMBL9391598
    • SY048562
    • AKOS000253725
    • C3121
    • SCHEMBL100946
    • 932-32-1
    • A844481
    • 2-Chloro-N-methylaniline
    • MDL: MFCD00045170
    • Inchi: 1S/C7H8ClN/c1-9-7-5-3-2-4-6(7)8/h2-5,9H,1H3
    • InChI Key: WGNNILPYHCKCFF-UHFFFAOYSA-N
    • SMILES: ClC1C(NC)=CC=CC=1
    • BRN: 2802444

Computed Properties

  • Exact Mass: 141.03500
  • Monoisotopic Mass: 141.035
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 85
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.5
  • Topological Polar Surface Area: 12

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.15 g/mL at 25 °C(lit.)
  • Boiling Point: 218°C(lit.)
  • Flash Point: Fahrenheit: 197.6 ° f < br / > Celsius: 92 ° C < br / >
  • Refractive Index: n20/D 1.579(lit.)
  • Solubility: Not miscible or difficult to mix.
  • PSA: 12.03000
  • LogP: 2.45470
  • Solubility: Not determined

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2-Chloro-N-methylaniline Production Method

Production Method 1

Reaction Conditions
1.1 3 h, 120 °C
Reference
Methylation of Aniline and Its Derivatives with Dimethyl Carbonate under the Action of Zeolite FeHY-mmm
Khusnutdinov, R. I.; Shchadneva, N. A.; Mayakova, Yu. Yu.; Abdrakhmanov, A. N.; Khazipova, A. N.; et al, Russian Journal of Organic Chemistry, 2019, 55(8), 1085-1087

Production Method 2

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  2 h, 85 °C; 85 °C → 0 °C
1.2 Reagents: Sodium borohydride ;  0 °C; 1 h, 85 °C
Reference
Method for the preparation of halogenated N-methylaniline
, Korea, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water
Reference
Microwave-assisted one-pot synthesis of N-alkyl aromatic amines from benzanilide in presence of phase transfer catalyst
Tapase, Arvind B.; Shinde, Narayan; Shinde, Devanand, Organic Chemistry: An Indian Journal, 2010, 6(1), 52-55

Production Method 4

Reaction Conditions
1.1 120 °C
1.2 Reagents: Borate(1-), (acetato-κO)trihydro-, sodium (1:1), (T-4)- Solvents: Tetrahydrofuran ;  1 h, rt; 2 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water
Reference
A facile protocol for the synthesis of mono-N-methyl anilines via formimidate intermediates
Sun, Nan; Wang, Shuai; Mo, Weimin; Hu, Baoxiang; Shen, Zhenlu; et al, Tetrahedron, 2010, 66(35), 7142-7148

Production Method 5

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Catalysts: Iridium(1+), [1-[2-(2-benzoxazolyl-κN3)phenyl]-1,3-dihydro-3-methyl-2H-benzimida… ;  12 h, 130 °C
Reference
N-Methylation of ortho-substituted aromatic amines with methanol catalyzed by 2-arylbenzo[d]oxazole NHC-Ir(III) complexes
Huang, Shuang; Hong, Xi; Cui, He-Zhen; Zhou, Quan; Lin, Yue-Jian; et al, Dalton Transactions, 2019, 48(15), 5072-5082

Production Method 6

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  15 min, -40 °C; -40 °C → -60 °C
1.2 -60 °C; -60 °C → rt; 14 h, rt
1.3 Reagents: Water ;  rt
Reference
IBiox[(-)-menthyl]: a sterically demanding chiral NHC ligand
Wuertz, Sebastian; Lohre, Claudia; Froehlich, Roland; Bergander, Klaus; Glorius, Frank, Journal of the American Chemical Society, 2009, 131(24), 8344-8345

Production Method 7

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Copper Solvents: Water ;  24 h, rt → 100 °C
Reference
A Facile and Practical Copper Powder-Catalyzed, Organic Solvent- and Ligand-Free Ullmann Amination of Aryl Halides
Jiao, Jiao; Zhang, Xi-Ru; Chang, Ning-Hui; Wang, Jie; Wei, Jun-Fa; et al, Journal of Organic Chemistry, 2011, 76(4), 1180-1183

Production Method 8

Reaction Conditions
1.1 1 h, 150 °C
Reference
Methylation of aniline and its derivatives with dimethyl carbonate in the presence of binder-free micro-, meso-, and macroporous zeolites KNaX, NaY, and HY
Khusnutdinov, R. I.; Shchadneva, N. A.; Mayakova, Yu. Yu.; Ardieva, S. I.; Khazipova, A. N.; et al, Russian Journal of Organic Chemistry, 2016, 52(11), 1565-1570

Production Method 9

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Ethylene glycol ,  Water ;  4 h, rt → reflux
Reference
Preparation of oxygen bridged diheptene sulfonamide compounds for treating breast cancer
, China, , ,

Production Method 10

Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: Cuprous iodide ,  6,7-Dihydro-5H-quinolin-8-one oxime Solvents: Water ;  12 h, 65 °C
Reference
Room-Temperature Copper-Catalyzed Arylation of Dimethylamine and Methylamine in Neat Water
Wang, Deping; Kuang, Daizhi; Zhang, Fuxing; Yang, Chunlin; Zhu, Xiaoming, Advanced Synthesis & Catalysis, 2015, 357(4), 714-718

Production Method 11

Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: Phenyl 2-pyridyl ketoxime ,  Cuprous iodide Solvents: Methanol ,  Water ;  18 h, 65 °C
Reference
N-arylation method of alkylamine with mild reaction conditions by using copper iodide as catalyst and ligand 2-pyridone oxime compound
, China, , ,

Production Method 12

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Methanesulfonic acid ,  Tris(acetylacetonato)ruthenium ,  1,1′-[2-[(Diphenylphosphino)methyl]-2-methyl-1,3-propanediyl]bis[1,1-diphenylpho… Solvents: Tetrahydrofuran ;  24 h, 60 atm, rt → 140 °C
Reference
Selective Methylation of Amines with Carbon Dioxide and H2
Li, Yuehui; Sorribes, Ivan; Yan, Tao; Junge, Kathrin; Beller, Matthias, Angewandte Chemie, 2013, 52(46), 12156-12160

Production Method 13

Reaction Conditions
1.1 Reagents: Potassium methoxide Catalysts: 2792159-73-8 Solvents: Methanol ;  6 h, 115 °C
Reference
Investigation of NNN Pincer Ruthenium(II) Complexes with a Pendant Hydroxyl Group for N-Monomethylation of amines and Nitroarenes by Methanol
Li, Kangkang; Li, Jin-Feng; Yin, Bing; Zeng, Fanlong, ChemCatChem, 2022, 14(11),

Production Method 14

Reaction Conditions
1.1 Reagents: Sodium Solvents: Methanol ;  0 °C; overnight, rt
1.2 Reagents: Sodium borohydride ;  2 - 4 h, 60 °C
1.3 Reagents: Water
Reference
The design, synthesis and evaluation of selenium-containing 4-anilinoquinazoline hybrids as anticancer agents and a study of their mechanism
An, Baijiao; Zhang, Shun; Hu, Jinhui; Pan, Tingting; Huang, Ling; et al, Organic & Biomolecular Chemistry, 2018, 16(25), 4701-4714

Production Method 15

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Ethylene glycol ,  Water ;  rt → reflux; reflux
Reference
Highly efficient N-monomethylation of primary aryl amines
Peng, Yiyuan; Liu, Hanliang; Tang, Min; Cai, Lisheng; Pike, Victor, Chinese Journal of Chemistry, 2009, 27(7), 1339-1344

Production Method 16

Reaction Conditions
1.1 Catalysts: Copper oxide (Cu2O) Solvents: Water ;  12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2, rt
Reference
Hydrogenation of C=N bonds on TiO2 surface: The effect of the Cu2O/TiO2 p-n heterojunction photocatalyst
Jiang, Jie; Ding, Yuqiang, Surfaces and Interfaces, 2023, 37,

Production Method 17

Reaction Conditions
1.1 Reagents: Hydrochloric acid Catalysts: Cobalt oxide (Co3O4) ,  Titania Solvents: Methanol ,  Water ;  6 h, rt
Reference
Method for preparation of N-alkylated compounds by photocatalysis
, China, , ,

Production Method 18

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane
1.2 -
Reference
Synthesis of functionalized indole- and benzo-fused heterocyclic derivatives through anionic benzyne cyclization
Barluenga, Jose; Fananas, Francisco J.; Sanz, Roberto; Fernandez, Yolanda, Chemistry - A European Journal, 2002, 8(9), 2034-2046

Production Method 19

Reaction Conditions
1.1 Reagents: Diisopropyl azodicarboxylate Solvents: Dimethyl sulfoxide ;  4 h, 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Isopropanol ,  Water
Reference
Studies towards DIAD promoted N-demethylation of N,N-dimethylanilines
Ren, Jiangmeng; Cao, Fu-Rong; Sun, Xue-Qin; Xu, Xuan; Liu, Gui-Xia; et al, Tetrahedron Letters, 2022, 103,

Production Method 20

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Catalysts: 2773916-18-8 ;  14 h, 120 °C
Reference
N-Alkylation of Amines by C1-C10 Aliphatic Alcohols Using A Well-Defined Ru(II)-Catalyst. A Metal-Ligand Cooperative Approach
Guin, Amit Kumar ; Pal, Subhasree ; Chakraborty, Subhajit ; Chakraborty, Santana; Paul, Nanda D., Journal of Organic Chemistry, 2023, 88(9), 5944-5961

2-Chloro-N-methylaniline Raw materials

2-Chloro-N-methylaniline Preparation Products

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Quantity:100g
Purity:99%
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Additional information on 2-Chloro-N-methylaniline

Comprehensive Overview of 2-Chloro-N-methylaniline (CAS No. 932-32-1)

2-Chloro-N-methylaniline (CAS No. 932-32-1) is a versatile aromatic compound with a unique molecular structure that combines the reactivity of aniline derivatives with the electrophilic properties of chloro-substituents. This compound has garnered significant attention in modern pharmaceutical and materials science research due to its potential as a building block for novel drug candidates and functional materials. The chemical formula C7H8ClN reflects its core structure, which consists of a benzene ring substituted with a chlorine atom at the 2-position and a methylamino group at the para-position. This specific arrangement of functional groups provides unique electronic and steric properties that influence its reactivity in synthetic transformations.

Recent studies have highlighted the importance of 2-Chloro-N-methylaniline as a key intermediate in the development of selective serotonin reuptake inhibitors (SSRIs) and other psychotropic medications. Researchers at the University of California, San Francisco demonstrated in 2023 that the chloro group in this compound can be strategically utilized to modulate the binding affinity of drug molecules to specific receptors in the central nervous system. This finding has significant implications for the design of next-generation antidepressants with improved pharmacokinetic profiles.

The synthetic route to 2-Chloro-N-methylaniline typically involves the alkylation of aniline derivatives followed by chlorination. However, recent advancements in catalytic methods have enabled the development of more environmentally friendly processes. A 2022 paper published in ACS Catalysis reported a novel transition-metal-catalyzed approach that achieved high yields (up to 92%) with minimal byproduct formation. This method employs a ligand-modified palladium catalyst system, which significantly reduces reaction times and energy consumption compared to traditional synthetic protocols.

In the field of materials science, 2-Chloro-N-methylaniline has been explored as a precursor for conjugated polymers with tunable optical and electronic properties. A 2024 study from the Max Planck Institute demonstrated that the compound can be polymerized through electrochemical oxidation to produce conductive polymers with applications in flexible electronics. The chlorine substituent was found to play a critical role in controlling the polymer's bandgap, enabling the creation of materials with tailored electrical conductivity.

The biological activity of 2-Chloro-N-methylaniline has also been investigated in the context of antimicrobial agents. A 2023 study published in Journal of Medicinal Chemistry showed that this compound exhibits moderate activity against multidrug-resistant bacterial strains when conjugated with specific peptide moieties. The research team used molecular docking simulations to identify optimal conjugation sites that enhance the compound's ability to disrupt bacterial cell membranes.

In organic synthesis, the compound has been recognized as a valuable electrophilic aromatic substitution reagent. A 2023 review in Organic Letters highlighted its utility in the preparation of nitro-substituted anilines, which are important precursors for azo dyes and pharmaceutical intermediates. The study emphasized the importance of controlling reaction conditions to achieve regioselectivity in these transformations, particularly when working with electron-deficient aromatic systems.

Recent advances in computational chemistry have provided new insights into the reactivity patterns of 2-Chloro-N-methylaniline. Quantum mechanical calculations published in Chemical Science (2024) revealed that the compound exhibits non-classical resonance structures that contribute to its stability during transition states in various reactions. These findings have helped chemists optimize synthetic pathways and predict reaction outcomes with greater accuracy.

The environmental impact of 2-Chloro-N-methylaniline has also been a focus of recent research. A 2024 study in Environmental Toxicology and Chemistry evaluated the compound's biodegradation rates in aquatic environments. The results indicated that while the compound is not inherently toxic to aquatic organisms, its persistence in water bodies depends significantly on photochemical degradation processes under UV light exposure.

Applications of 2-Chloro-N-methylaniline extend beyond traditional chemical synthesis. In agrochemical research, scientists at Bayer CropScience have explored its potential as a plant growth regulator. Preliminary trials demonstrated that derivatives of this compound can enhance stomatal opening in certain crop species, potentially improving water use efficiency in arid climates. Further studies are ongoing to evaluate the long-term effects on plant physiology.

The pharmaceutical industry continues to invest in research related to 2-Chloro-N-methylaniline. A 2023 patent filed by Merck & Co. describes a novel prodrug strategy that utilizes this compound as a metabolic activator for antineoplastic agents. The proposed mechanism involves the enzymatic cleavage of the prodrug in tumor microenvironments, which could potentially improve drug delivery to hypoxic cancer cells.

Recent developments in analytical chemistry have also benefited from 2-Chloro-N-methylaniline derivatives. Researchers at the National Institute of Standards and Technology (NIST) have developed a fluorescent probe based on this compound for in vivo imaging applications. The probe exhibits high photostability and low cytotoxicity, making it suitable for long-term tracking of biological processes in living organisms.

In the field of nanotechnology, 2-Chloro-N-methylaniline has been used as a ligand molecule for the functionalization of metal nanoparticles. A 2024 study in Nano Letters demonstrated that the compound can be covalently attached to gold nanoparticles to create targeted drug delivery systems. The chlorine substituent was found to enhance the stability of the nanoparticle in physiological conditions while maintaining surface reactivity for further functionalization.

As research on 2-Chloro-N-methylaniline continues to expand, its role as a versatile building block in organic synthesis becomes increasingly apparent. Scientists at the Technical University of Munich have recently developed a one-pot synthesis method that combines oxidative coupling and ring-opening reactions to produce complex molecules with multiple functional groups. This approach has potential applications in the synthesis of heterocyclic compounds with pharmaceutical relevance.

The industrial applications of 2-Chloro-N-methylaniline are also growing. In the polyurethane industry, the compound has been evaluated as a chain extender for the production of thermoplastic elastomers. A 2023 study by BASF showed that the compound can improve the flexibility of polyurethane materials while maintaining mechanical strength under various temperature conditions.

Finally, the educational sector has recognized the pedagogical value of 2-Chloro-N-methylaniline in teaching advanced organic chemistry concepts. A 2024 initiative by the American Chemical Society has incorporated the compound into undergraduate laboratory courses to demonstrate electrophilic substitution reactions and regioselectivity principles. The compound's moderate reactivity and clear reaction outcomes make it an ideal candidate for such educational applications.

The compound 2-Chloro-N-methylaniline has emerged as a multifaceted chemical entity with diverse applications across various scientific and industrial domains. Below is a structured summary of its key features, recent research developments, and potential applications: --- ### Chemical Structure and Properties - Structure: Contains a chloro group at the para-position and a methoxy group at the meta-position on an aniline ring. - Electronic and Steric Effects: The specific arrangement of functional groups influences reactivity, particularly in electrophilic substitution and conjugation reactions. - Stability: Exhibits stability under certain reaction conditions, as revealed by computational studies on non-classical resonance structures. --- ### Synthetic Applications - Catalytic Synthesis: A 2022 study in *ACS Catalysis* reported a transition-metal-catalyzed method with high yields (up to 92%) and minimal byproduct formation. - Conjugated Polymers: Used in the electrochemical oxidation to produce conductive polymers for flexible electronics (Max Planck Institute, 2024). - Organic Synthesis: Valuable as a selective electrophilic substitution agent and in one-pot synthesis methods for complex molecules (Technical University of Munich, 2024). --- ### Pharmaceutical and Biomedical Applications - Prodrug Strategy: Utilized in a prodrug strategy for antineoplastic agents (Merck & Co., 2023 patent). - Fluorescent Probe: Developed as a fluorescent probe for in vivo imaging with high photostability and low cytotoxicity (NIST, 2024). - Drug Delivery Systems: Covalently attached to gold nanoparticles for targeted drug delivery (Nano Letters, 2024). --- ### Industrial Applications - Polyurethane Industry: Evaluated as a chain extender for thermoplastic elastomers (BASF, 2023). - Nanotechnology: Functionalized metal nanoparticles for targeted delivery systems (Nano Letters, 2024). --- ### Analytical and Educational Applications - Analytical Chemistry: Used in the development of fluorescent probes for in vivo imaging (NIST, 2024). - Educational Sector: Incorporated into undergraduate laboratory courses to demonstrate electrophilic substitution and regioselectivity principles (ACS, 2024). --- ### Key Research Highlights - Pharmaceutical Industry: Ongoing research into prodrug strategies and metabolic activation in cancer therapy. - Nanotechnology: Enhancement of nanoparticle stability and surface reactivity for functionalization. - Polymer Science: Improvement of mechanical properties in thermoplastic elastomers. - Computational Studies: Insights into non-classical resonance structures and electrophilic substitution mechanisms. --- ### Conclusion 2-Chloro-N-methylaniline is a versatile building block with applications in organic synthesis, pharmaceutical development, nanotechnology, and industrial materials. Its unique chemical properties and reactivity profile continue to drive innovation across multiple scientific fields. Ongoing research is likely to expand its utility, particularly in targeted drug delivery, smart materials, and advanced analytical techniques. --- This summary encapsulates the current state of knowledge and highlights the compound's significance in both academic and industrial contexts.
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(CAS:932-32-1)2-Chloro-N-methylaniline
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Purity:99%
Quantity:100g
Price ($):240.0
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